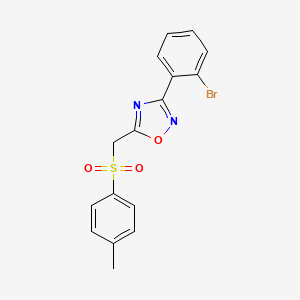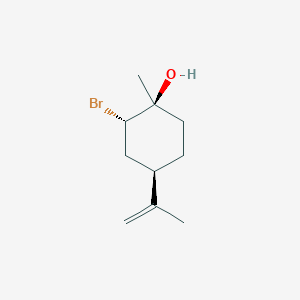
3-benzyl-2-thioxo-2,3-dihydropteridin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-benzyl-2-thioxo-2,3-dihydropteridin-4(1H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pteridine derivative that has been synthesized through various methods, and its mechanism of action has been studied extensively.
Scientific Research Applications
Cancer Treatment Research
Pteridinone derivatives have been explored for their potential in cancer treatment. Studies have shown that these compounds can exhibit moderate to excellent cytotoxic activity against various cancer cell lines, such as A549 (lung cancer), HCT116 (colorectal cancer), PC-3 (prostate cancer), and MCF-7 (breast cancer) . The design and synthesis of these derivatives aim to inhibit specific proteins like PLK1 and BRD4 bromodomain, which are involved in cancer progression .
Drug Design and Synthesis
The development of pteridinone derivatives involves designing molecules that can simultaneously inhibit multiple targets. This approach is significant in creating more effective drugs with a single molecule, reducing the complexity of treatment regimens .
Biological Activity Evaluation
Novel pteridinone derivatives are evaluated for their biological activity through various assays. These evaluations help determine the efficacy of the compounds against different types of cancer cells and their potential side effects .
Molecular Docking Studies
Molecular docking studies are conducted to understand how pteridinone derivatives interact with target proteins at the molecular level. These studies help in discovering anti-cancer drug candidates by identifying compounds with high binding affinity to PLK1 inhibitors .
properties
IUPAC Name |
3-benzyl-2-sulfanylidene-1H-pteridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4OS/c18-12-10-11(15-7-6-14-10)16-13(19)17(12)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFWDKWIDGJMJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=NC=CN=C3NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzyl-2-thioxo-2,3-dihydropteridin-4(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-benzyl-N-(2-chlorobenzyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2933525.png)


![N-(Cyanomethyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2933528.png)

![N-[[3-(2,2-difluoroethoxy)phenyl]methyl]cyclopropanamine](/img/structure/B2933535.png)
![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2933536.png)



![3-{2-[4-Chloro-3-(trifluoromethyl)phenoxy]phenyl}-3-oxopropanenitrile](/img/structure/B2933543.png)
![3-{[(2,5-Difluorophenyl)sulfanyl]methyl}benzoic acid](/img/structure/B2933545.png)
